molecular formula C9H16O3 B1281102 Methyl 2-(4-hydroxycyclohexyl)acetate CAS No. 99183-13-8

Methyl 2-(4-hydroxycyclohexyl)acetate

Cat. No.: B1281102
CAS No.: 99183-13-8
M. Wt: 172.22 g/mol
InChI Key: FUDUBAPFCNGJJM-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxycyclohexyl)acetate is a chemical compound belonging to the family of carboxylic acid derivatives. It has the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a hydroxy group and an acetate ester group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Scientific Research Applications

Methyl 2-(4-hydroxycyclohexyl)acetate has several scientific research applications, including:

Safety and Hazards

“Methyl 2-(4-hydroxycyclohexyl)acetate” is associated with several hazards. It has been classified as a warning signal word. The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-hydroxycyclohexyl)acetate can be synthesized through several methods. One common method involves the reaction of cyclohexanone with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like methanol at elevated temperatures. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 2-(4-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological systems .

Comparison with Similar Compounds

Methyl 2-(4-hydroxycyclohexyl)acetate can be compared with other similar compounds such as:

    4-tert-Butylcyclohexyl acetate: Similar in structure but with a tert-butyl group instead of a hydroxy group.

    Cyclohexyl acetate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

    Methyl cyclohexylacetate: Similar ester group but without the hydroxy substitution.

Properties

IUPAC Name

methyl 2-(4-hydroxycyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDUBAPFCNGJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507293
Record name Methyl (4-hydroxycyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99183-13-8
Record name Methyl 2-(4-hydroxycyclohexyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99183-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4-hydroxycyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-hydroxycyclohexyl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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